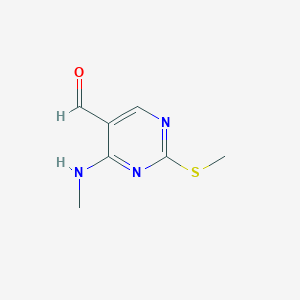

4-(Methylamino)-2-(methylthio)pyrimidine-5-carbaldehyde

Description

Properties

IUPAC Name |

4-(methylamino)-2-methylsulfanylpyrimidine-5-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3OS/c1-8-6-5(4-11)3-9-7(10-6)12-2/h3-4H,1-2H3,(H,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGUCZWYLSKPURM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=NC(=NC=C1C=O)SC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20442382 | |

| Record name | 4-(methylamino)-2-(methylthio)pyrimidine-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20442382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

185040-32-8 | |

| Record name | 4-(methylamino)-2-(methylthio)pyrimidine-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20442382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

In-Depth Technical Guide: 4-(Methylamino)-2-(methylthio)pyrimidine-5-carbaldehyde

CAS Number: 185040-32-8

A Core Intermediate for p38 Kinase Inhibitor Synthesis

This technical guide provides a comprehensive overview of 4-(Methylamino)-2-(methylthio)pyrimidine-5-carbaldehyde, a key heterocyclic building block in medicinal chemistry. Primarily utilized as an intermediate in the synthesis of p38 mitogen-activated protein (MAP) kinase inhibitors, this compound holds significant interest for researchers and scientists in drug discovery and development.[1][2][3] This document details its physicochemical properties, outlines experimental protocols for its synthesis and analysis, and contextualizes its application within the p38 MAPK signaling pathway.

Physicochemical Properties

This compound is a solid at room temperature with a purity typically reported as 97% or higher.[4][5] Proper storage conditions are in a dark place under an inert atmosphere at 2-8°C. The compound is soluble in solvents such as chloroform, dichloromethane, and DMSO.

| Property | Value | Source |

| CAS Number | 185040-32-8 | [1][2][3] |

| Molecular Formula | C₇H₉N₃OS | [3] |

| Molecular Weight | 183.23 g/mol | [3] |

| Appearance | Solid | [4][5] |

| Boiling Point | 377.054 °C at 760 mmHg | |

| Density | 1.278 g/cm³ | |

| Refractive Index | 1.588 | |

| Flash Point | 181.836 °C | |

| Purity | ≥ 97% | [4][5] |

| Storage | 2-8°C, inert atmosphere, dark | |

| Solubility | Chloroform, Dichloromethane, DMSO |

Note: Some physical properties are predicted based on chemical structure as experimental data is not uniformly available.

Synthesis and Purification

Proposed Synthesis of this compound

This proposed two-step synthesis involves the initial formation of 4-Amino-2-(methylthio)pyrimidine-5-carbaldehyde followed by selective N-methylation.

Step 1: Synthesis of 4-Amino-2-(methylthio)pyrimidine-5-carbaldehyde [2]

This procedure is adapted from a known synthesis of the amino precursor.

-

Materials: Cyanaldehyde diethyl acetal (or dimethyl acetal), Tetrahydrofuran (THF), Sodium methoxide, Methyl formate, 2-Methyl-2-thiourea sulfate, Ethanol, Water.

-

Procedure:

-

Dissolve 0.15-0.25 mol of cyanaldehyde diethyl acetal in THF.

-

Add 0.20-0.30 mol of sodium methoxide at 10-20°C and stir for 1-2 hours.

-

Slowly add a solution of 0.20-0.30 mol of methyl formate in THF at 10-20°C and continue stirring for 5-7 hours.

-

Cool the mixture to 10-20°C and add another 0.20-0.25 mol of sodium methoxide.

-

Raise the temperature to 60-70°C and slowly add 0.15-0.25 mol of 2-methyl-2-thiourea sulfate.

-

Maintain the reaction at 60-70°C for 4-6 hours.

-

Remove the solvent under reduced pressure.

-

Add a mixture of ethanol and water (1:5 v/v) to the residue and stir at 10-20°C for 40-80 minutes.

-

Filter the resulting light yellow solid, wash with an ethanol/water mixture, then with water.

-

Dry the solid to obtain 4-Amino-2-(methylthio)pyrimidine-5-carbaldehyde.

-

Step 2: N-Methylation of 4-Amino-2-(methylthio)pyrimidine-5-carbaldehyde

This is a general proposed method for the methylation of the 4-amino group.

-

Materials: 4-Amino-2-(methylthio)pyrimidine-5-carbaldehyde, a suitable solvent (e.g., DMF or DMSO), a base (e.g., NaH or K₂CO₃), and a methylating agent (e.g., methyl iodide or dimethyl sulfate).

-

Procedure:

-

Dissolve the 4-Amino-2-(methylthio)pyrimidine-5-carbaldehyde in the chosen anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

-

Add the base portion-wise at a controlled temperature (e.g., 0°C) to deprotonate the amino group.

-

Slowly add the methylating agent to the reaction mixture.

-

Allow the reaction to stir at room temperature or with gentle heating while monitoring the progress by TLC or HPLC.

-

Upon completion, quench the reaction carefully with water or a saturated aqueous solution of ammonium chloride.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

-

Purification Protocol

Purification of the final product can be achieved using column chromatography on silica gel.

-

Stationary Phase: Silica gel (230-400 mesh).

-

Mobile Phase: A gradient of ethyl acetate in hexanes is a common starting point for the purification of pyrimidine derivatives. The exact ratio should be determined by TLC analysis.

-

Procedure:

-

Prepare a slurry of silica gel in the initial, less polar mobile phase and pack the column.

-

Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel.

-

Load the dried, adsorbed product onto the top of the column.

-

Elute the column with the chosen solvent system, gradually increasing the polarity.

-

Collect fractions and analyze them by TLC to identify those containing the pure product.

-

Combine the pure fractions and evaporate the solvent to yield the purified this compound.

-

Analytical Methods

The identity and purity of this compound can be confirmed by various analytical techniques.

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method can be developed to assess the purity of the compound.

-

Column: A C18 column is typically suitable.

-

Mobile Phase: A gradient of acetonitrile in water, often with an additive like formic acid or trifluoroacetic acid (0.1%) to improve peak shape.

-

Detector: UV detection at a wavelength where the compound has significant absorbance (e.g., 254 nm or 270 nm).[6]

-

Procedure:

-

Prepare a standard solution of the purified compound of known concentration.

-

Dissolve the sample to be analyzed in the mobile phase.

-

Inject the sample and the standard solution into the HPLC system.

-

Analyze the resulting chromatograms to determine the retention time and calculate the purity based on the peak area.

-

Spectral Data (Predicted)

-

¹H NMR: Protons on the pyrimidine ring, the methylamino group, the methylthio group, and the aldehyde group would show characteristic chemical shifts and coupling patterns.

-

¹³C NMR: Carbon atoms in the pyrimidine ring, the methyl groups, and the carbonyl carbon of the aldehyde would have distinct chemical shifts.

-

IR Spectroscopy: Characteristic absorption bands would be expected for the N-H stretch of the secondary amine, C-H stretches of the methyl and aromatic groups, the C=O stretch of the aldehyde, and C=N and C=C stretches of the pyrimidine ring.[7]

-

Mass Spectrometry: The molecular ion peak [M]+ would be observed, along with characteristic fragmentation patterns corresponding to the loss of functional groups.

Role in p38 MAPK Inhibitor Synthesis and Signaling Pathway

This compound is a crucial intermediate for the synthesis of various p38 MAP kinase inhibitors.[1][2][3] The p38 MAPKs are a family of serine/threonine kinases that are activated by cellular stress and inflammatory cytokines. They play a central role in regulating inflammatory responses, apoptosis, and cell differentiation. Dysregulation of the p38 MAPK pathway is implicated in a range of diseases, including rheumatoid arthritis, inflammatory bowel disease, and some cancers.

The aldehyde functionality of this compound allows for a variety of chemical transformations to build more complex molecules that can bind to the ATP-binding pocket of p38 kinases, thereby inhibiting their activity.

p38 MAPK Signaling Pathway

The following diagram illustrates a simplified p38 MAPK signaling cascade. External stimuli, such as stress or cytokines, activate a series of upstream kinases (MAPKKKs and MAPKKs), which in turn phosphorylate and activate p38 MAPK. Activated p38 then phosphorylates downstream transcription factors and other proteins, leading to a cellular response.

Caption: Simplified p38 MAPK signaling cascade and the point of inhibition.

Experimental Workflow for p38 Kinase Inhibition Assay

The inhibitory activity of compounds synthesized from this compound can be evaluated using an in vitro kinase assay. The following is a general workflow for a luminescence-based assay.[8][9]

Caption: General workflow for an in vitro p38 kinase inhibition assay.

Conclusion

This compound is a valuable and versatile intermediate for the synthesis of p38 MAP kinase inhibitors. Its chemical structure provides a key scaffold that can be readily modified to generate potent and selective drug candidates. This technical guide serves as a resource for researchers in the field, providing essential information on its properties, synthesis, and application in the context of a critical therapeutic target. Further research to fully characterize this compound and develop optimized synthetic and analytical methods is warranted.

References

- 1. p38 beta Kinase Enzyme System Application Note [promega.jp]

- 2. Page loading... [wap.guidechem.com]

- 3. scbt.com [scbt.com]

- 4. Separation of Pyrimidine, 2-bromo- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 5. benchchem.com [benchchem.com]

- 6. Sigma-Aldrich [sigmaaldrich.com]

- 7. uanlch.vscht.cz [uanlch.vscht.cz]

- 8. promega.com [promega.com]

- 9. benchchem.com [benchchem.com]

An In-depth Technical Guide to 4-(Methylamino)-2-(methylthio)pyrimidine-5-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Methylamino)-2-(methylthio)pyrimidine-5-carbaldehyde is a crucial heterocyclic intermediate in the field of medicinal chemistry. Its pyrimidine core, a key structural motif in nucleobases, makes it a valuable building block for the synthesis of various biologically active compounds. This technical guide provides a comprehensive overview of its structure, properties, synthesis, and applications, with a particular focus on its role in the development of kinase inhibitors.

Chemical Structure and Properties

The structure of this compound is characterized by a pyrimidine ring substituted with a methylamino group at position 4, a methylthio group at position 2, and a carbaldehyde (formyl) group at position 5.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| CAS Number | 185040-32-8 | [1][2] |

| Molecular Formula | C₇H₉N₃OS | [1][2] |

| Molecular Weight | 183.23 g/mol | [1][3] |

| Appearance | Solid | [4] |

| Boiling Point (Predicted) | 377.054 °C at 760 mmHg | [2] |

| Density (Predicted) | 1.278 g/cm³ | [2] |

| Flash Point (Predicted) | 181.836 °C | [2] |

| Refractive Index (Predicted) | 1.588 | [2] |

| Purity | ≥ 97% (HPLC) | [4] |

| Storage Conditions | Ambient temperature or 2-8°C, in a dark place under an inert atmosphere. | [4] |

Note: Some physical properties are predicted and should be confirmed with experimental data.

Synthesis

Another potential synthetic strategy is the Vilsmeier-Haack reaction, which is a widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[5][6][7] This reaction typically involves the use of a Vilsmeier reagent, generated in situ from a substituted amide (like N,N-dimethylformamide) and phosphorus oxychloride, to introduce a formyl group onto the pyrimidine ring.[8]

Spectroscopic Characterization

Detailed experimental spectral data for this compound is not widely published. However, based on its structure, the following spectral characteristics can be anticipated:

-

¹H NMR: Expected signals would include singlets for the methyl protons of the methylamino and methylthio groups, a singlet for the aldehyde proton, and a singlet for the proton on the pyrimidine ring.

-

¹³C NMR: Resonances for the carbon atoms of the methyl groups, the pyrimidine ring carbons, and a downfield signal for the carbonyl carbon of the aldehyde would be expected.

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the compound's molecular weight (183.23 g/mol ).

Applications in Drug Discovery and Development

The primary application of this compound is as a key intermediate in the synthesis of p38 mitogen-activated protein (MAP) kinase inhibitors.[1][3]

The p38 MAPK Signaling Pathway

The p38 MAPK signaling pathway is a crucial intracellular cascade that responds to a variety of extracellular stimuli, including stress and inflammatory cytokines.[9] Dysregulation of this pathway is implicated in a range of diseases, most notably inflammatory conditions and certain cancers. As such, inhibitors of p38 MAP kinase are of significant interest as potential therapeutic agents.

Caption: Simplified p38 MAPK signaling pathway and the point of intervention for inhibitors.

Role as a Synthetic Intermediate

This compound serves as a versatile scaffold for the elaboration into more complex molecules that can potently and selectively inhibit p38 MAP kinase. The aldehyde functional group is particularly useful for further chemical modifications, such as reductive amination, condensation reactions, or oxidation to a carboxylic acid, allowing for the introduction of various pharmacophores to optimize binding affinity and pharmacokinetic properties.

The general workflow for the utilization of this intermediate in the synthesis of a p38 kinase inhibitor is outlined below.

Caption: General workflow for the synthesis of a p38 kinase inhibitor.

Safety Information

While a comprehensive safety profile is not available, the following hazard and precautionary statements have been associated with this compound:

Table 2: Safety Information

| Category | Codes | Description |

| Hazard Statements | H302 | Harmful if swallowed. |

| H315 | Causes skin irritation. | |

| H319 | Causes serious eye irritation. | |

| H335 | May cause respiratory irritation. | |

| Precautionary Statements | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection. | |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

Users should consult the full Safety Data Sheet (SDS) from the supplier before handling this compound.

Conclusion

This compound is a valuable and versatile intermediate for the synthesis of complex heterocyclic molecules, particularly p38 MAP kinase inhibitors. Its strategic importance in drug discovery warrants further investigation into its chemical properties and the development of robust and scalable synthetic protocols. This guide provides a foundational understanding for researchers and drug development professionals working with this important compound.

References

- 1. scbt.com [scbt.com]

- 2. 4-METHYLAMINO-2-METHYLSULFANYL-PYRIMIDINE-5-CARBALDEHYDE | 185040-32-8 [chemnet.com]

- 3. clearsynth.com [clearsynth.com]

- 4. 4-(Methylamino)-2-(methylthio)pyrimidine-5-carboxaldehyde | 185040-32-8 [sigmaaldrich.com]

- 5. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 6. ijpcbs.com [ijpcbs.com]

- 7. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 8. Vilsmeier reagent - Wikipedia [en.wikipedia.org]

- 9. Development of Potent Type V MAPK Inhibitors: Design, Synthesis, and Biological Evaluation of Benzothiazole Derivatives Targeting p38α MAPK in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 4-(Methylamino)-2-(methylthio)pyrimidine-5-carbaldehyde: A Key Intermediate in the Development of p38 Kinase Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-(Methylamino)-2-(methylthio)pyrimidine-5-carbaldehyde, a crucial heterocyclic intermediate in the synthesis of potent and selective p38 mitogen-activated protein (MAP) kinase inhibitors. Due to the significant role of the p38 MAPK signaling pathway in inflammatory diseases and cancer, this compound has garnered considerable interest within the medicinal chemistry and drug development sectors. This document details its chemical properties, synthesis, and its pivotal role as a precursor to advanced therapeutic agents. Experimental protocols, data presentation, and visualizations of relevant biological pathways are included to support researchers in this field.

Chemical Properties and Identification

This compound is a substituted pyrimidine characterized by a methylamino group at the C4 position, a methylthio group at the C2 position, and a carbaldehyde (formyl) group at the C5 position. The pyrimidine core is a well-established scaffold in medicinal chemistry, known for its ability to mimic the purine bases of DNA and RNA and to participate in various biological interactions.[1]

| Property | Value | Reference |

| IUPAC Name | 4-(methylamino)-2-(methylsulfanyl)pyrimidine-5-carbaldehyde | |

| Synonyms | 4-(Methylamino)-2-(methylthio)pyrimidine-5-carboxaldehyde | [1] |

| CAS Number | 185040-32-8 | |

| Molecular Formula | C₇H₉N₃OS | [1] |

| Molecular Weight | 183.23 g/mol | [1] |

| Physical Form | Solid | [1] |

| Purity | Typically >97% | [1] |

Synthesis and Experimental Protocols

Reference Experimental Protocol: Synthesis of 4-Amino-2-(methylthio)pyrimidine-5-carbaldehyde

This protocol serves as a foundational method that can likely be adapted for the synthesis of the methylamino analog.

Step 1: Formation of an Enolate Intermediate

-

Dissolve cyanaldehyde diethyl acetal or cyanaldehyde dimethyl acetal (0.15-0.25 mol) in tetrahydrofuran (THF).

-

At a temperature of 10-20°C, add sodium methoxide (0.20-0.30 mol) and stir the reaction mixture for 1-2 hours.

-

While maintaining the temperature at 10-20°C, slowly add a solution of methyl formate (0.20-0.30 mol) in THF.

-

Continue stirring the reaction for 5-7 hours.[2]

Step 2: Cyclization and Formation of the Pyrimidine Ring

-

Cool the resulting mixture from Step 1 to 10-20°C and slowly add an additional portion of sodium methoxide (0.20-0.25 mol).

-

Raise the temperature to 60-70°C and slowly add 2-methyl-2-thiourea sulfate (0.15-0.25 mol).

-

Maintain the reaction at 60-70°C for 4-6 hours.[2]

Step 3: Work-up and Isolation

-

After the reaction is complete, remove the solvent under reduced pressure.

-

Add a mixture of ethanol and water (in a 1:5 volume ratio, 80-120 mL total) to the reaction system.

-

Stir the mixture at 10-20°C for 40-80 minutes.

-

Filter the resulting light yellow solid.

-

Wash the solid once with a mixture of ethanol and water, followed by one or two washes with water.

-

Dry the solid to obtain light yellow crystals of 4-Amino-2-(methylthio)pyrimidine-5-carbaldehyde.[2]

Proposed Adaptation for this compound

To synthesize the title compound, it is hypothesized that a methyl-substituted amine source would be used in place of an ammonia source during the cyclization step. The general workflow for such a synthesis is depicted below.

Caption: Proposed Synthetic Workflow for this compound.

Biological Significance and Application in Drug Development

The primary and most significant application of this compound is its use as a key intermediate in the synthesis of p38 MAP kinase inhibitors.

The p38 MAPK Signaling Pathway

The p38 MAP kinase pathway is a critical signaling cascade involved in cellular responses to a wide array of extracellular stimuli, including stress, cytokines, and growth factors. This pathway plays a central role in regulating inflammation, apoptosis, cell differentiation, and cell cycle progression. Dysregulation of the p38 MAPK pathway is implicated in a variety of diseases, most notably inflammatory conditions such as rheumatoid arthritis and inflammatory bowel disease, as well as in the progression of certain cancers.

The core of the p38 MAPK signaling cascade is a three-tiered kinase module. A MAP kinase kinase kinase (MAPKKK), such as TAK1 or ASK1, phosphorylates and activates a MAP kinase kinase (MAPKK), typically MKK3 or MKK6. These MAPKKs then phosphorylate and activate the p38 MAP kinase. Activated p38 proceeds to phosphorylate a range of downstream substrates, including other kinases (like MAPKAPK2) and transcription factors (such as ATF2 and MEF2C), leading to a cellular response.

Caption: The p38 MAPK Signaling Pathway and the Point of Inhibition.

Role as a Precursor to p38 Kinase Inhibitors

This compound serves as a versatile building block for the synthesis of various p38 kinase inhibitors. The aldehyde functional group is particularly reactive and allows for the introduction of diverse chemical moieties through reactions such as reductive amination, condensation, and Wittig-type reactions. This enables the generation of a library of compounds with varying substituents, which can be screened for their inhibitory activity against p38 kinase. The pyrimidine core itself often acts as a hinge-binding motif, crucial for the inhibitor's interaction with the ATP-binding pocket of the kinase.

While specific quantitative data for the final inhibitor compounds derived from this particular intermediate are not publicly disclosed in detail, the general class of pyrimidine-based p38 inhibitors has shown potent activity. For instance, some pyrazolopyrimidine-based inhibitors have demonstrated IC₅₀ values in the low nanomolar range.

Data Presentation

As a key intermediate, quantitative data for this compound itself is primarily focused on its physicochemical properties. Biological activity data, such as IC₅₀ values, would be associated with the final p38 inhibitor compounds synthesized from it.

Table 1: Physicochemical Properties

| Parameter | Value |

| CAS Number | 185040-32-8 |

| Molecular Formula | C₇H₉N₃OS |

| Molecular Weight | 183.23 g/mol |

| Physical State | Solid |

Table 2: Spectroscopic Data (Predicted/Typical)

| Spectroscopy | Expected Features |

| ¹H NMR | Signals corresponding to methylamino, methylthio, aldehyde, and pyrimidine ring protons. |

| ¹³C NMR | Resonances for carbonyl carbon (aldehyde), aromatic carbons of the pyrimidine ring, and aliphatic carbons of the methyl groups. |

| Mass Spec (MS) | A molecular ion peak corresponding to the molecular weight (183.23 m/z). |

| Infrared (IR) | Characteristic absorption bands for N-H stretching, C=O stretching (aldehyde), and aromatic C=N and C=C stretching. |

Conclusion

This compound is a compound of significant interest in the field of drug discovery and development, particularly in the pursuit of novel anti-inflammatory and anti-cancer therapies. Its role as a key intermediate for the synthesis of p38 MAP kinase inhibitors underscores the importance of the pyrimidine scaffold in medicinal chemistry. While detailed synthetic and biological data for this specific compound and its direct derivatives remain largely proprietary, the information presented in this guide provides a solid foundation for researchers working on the development of p38 kinase inhibitors and related therapeutic agents. Further investigation into the synthesis and application of this intermediate is warranted to unlock its full potential in the creation of next-generation targeted therapies.

References

An In-depth Technical Guide on the Physical and Chemical Properties of Pyrimidine-5-Carbaldehyde Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrimidine, a foundational heterocyclic aromatic compound, is integral to the structure of nucleic acids and serves as a privileged scaffold in medicinal chemistry. Its derivatives, particularly pyrimidine-5-carbaldehyde, are crucial intermediates in the synthesis of a vast array of biologically active molecules.[1][2] These compounds are noted for their roles in developing therapeutics with antibacterial, antiviral, and antitumor properties.[1][3] This guide provides a comprehensive overview of the physical and chemical properties, spectroscopic characteristics, synthesis protocols, and biological significance of pyrimidine-5-carbaldehyde and its derivatives, making it an essential resource for professionals in chemical and pharmaceutical research.

Physical and Chemical Properties

Pyrimidine-5-carbaldehyde is a light yellow solid at room temperature.[1][2] The presence of the aldehyde group and the nitrogen atoms in the pyrimidine ring imparts unique chemical reactivity, making it a versatile building block for more complex molecules through reactions like nucleophilic addition, condensation, and substitution.[1]

Table 1: Physical Properties of Pyrimidine-5-carbaldehyde

| Property | Value | References |

| Molecular Formula | C₅H₄N₂O | [2][4] |

| Molecular Weight | 108.1 g/mol | [2] |

| Appearance | Light yellow to yellow solid | [1][2] |

| Melting Point | 39-43°C | [1] |

| Boiling Point | 80-82°C (at 4 mmHg) | [1] |

| Purity (Commercial) | ≥ 98% (GC) | [2] |

Spectroscopic Characterization

The structural elucidation of pyrimidine-5-carbaldehyde derivatives relies heavily on modern spectroscopic techniques. Researchers can confirm the identity and purity of synthesized compounds by analyzing their spectral data.

Table 2: Typical Spectroscopic Data for Pyrimidine Derivatives

| Technique | Characteristic Features and Ranges | References |

| ¹H NMR | Aromatic protons typically resonate between δ 6.5 and 9.16 ppm. The aldehyde proton of pyrimidine-5-carbaldehyde appears as a singlet further downfield. | [5] |

| ¹³C NMR | Aromatic carbons appear in the δ 110-175 ppm range. The carbonyl carbon of the aldehyde is highly deshielded, appearing around δ 190 ppm. | [6][7] |

| IR Spectroscopy | Characteristic absorption bands include: C=O stretch (aldehyde) at ~1670-1700 cm⁻¹, C=N stretch at ~1525-1575 cm⁻¹, and aromatic C-H stretch at ~2920-2980 cm⁻¹. | [5][8] |

| Mass Spectrometry | The molecular ion peak (M+) corresponds to the molecular weight of the compound, aiding in the confirmation of its chemical formula. | [9] |

Chemical Reactivity and Key Reactions

The aldehyde functional group at the C5 position is the primary site of reactivity in pyrimidine-5-carbaldehyde. It readily undergoes reactions typical of aromatic aldehydes, most notably condensation reactions with active methylene compounds.

Knoevenagel Condensation: This is a critical carbon-carbon bond-forming reaction. Pyrimidine-5-carbaldehyde reacts with compounds containing an active methylene group, such as malononitrile, in the presence of a weak base to yield substituted acrylonitriles.[6][10][11] These products serve as versatile intermediates for synthesizing more complex fused heterocyclic systems.[6]

Caption: Knoevenagel condensation reaction scheme.

Experimental Protocols

Detailed and reproducible experimental methods are crucial for the synthesis and analysis of pyrimidine derivatives. Below are representative protocols for synthesis and characterization.

Protocol 1: Synthesis of Pyrimidine-5-carbaldehyde from 5-Bromopyrimidine[12][13]

This one-pot procedure provides an efficient route to the target compound via a metal-halogen exchange.

-

Reaction Setup: Under a nitrogen atmosphere, dissolve 5-bromopyrimidine (1 g, 6.3 mmol) in 60 mL of anhydrous THF in a flask equipped with a magnetic stirrer.

-

Lithiation: Cool the solution to -78°C using a dry ice/acetone bath. Add n-Butyllithium (2.5 M in hexanes, 2.6 mL, 6.5 mmol) dropwise. Stir the resulting yellow solution for 20 minutes at this temperature.

-

Formylation: Add ethyl formate (0.55 mL, 6.7 mmol) dropwise over 5 minutes. Continue stirring for another 20 minutes.

-

Quenching and Work-up: Quench the reaction by adding a 1.5 M HCl solution in THF (4.5 mL, 6.7 mmol). Remove the cold bath and allow the mixture to stir for 1 hour as it warms to room temperature.

-

Extraction: Remove the THF under reduced pressure (in vacuo). Add 10 mL of water to the residue and extract the aqueous mixture with chloroform (2 x 10 mL).

-

Purification: Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate. Purify the crude product by flash column chromatography (e.g., using 5% MeOH in CHCl₃ as eluent) to yield pure pyrimidine-5-carbaldehyde.

Caption: General experimental workflow diagram.

Biological Significance and Applications in Drug Development

The pyrimidine scaffold is a cornerstone in medicinal chemistry due to its presence in numerous natural and synthetic compounds with a broad spectrum of biological activities.[12][13] Derivatives have been extensively studied and developed as therapeutic agents targeting a wide range of diseases.[3][14][15][16]

-

Anticancer Activity: Many clinically approved anticancer drugs, such as 5-Fluorouracil and Imatinib, feature a pyrimidine core.[14][17] These agents often act by inhibiting key enzymes involved in cell proliferation and survival, such as kinases or dihydrofolate reductase.[18][19][20]

-

Antimicrobial Activity: The pyrimidine nucleus is central to various antibacterial and antifungal agents.[21][22][23][24] For example, Trimethoprim is a well-known antibacterial that targets dihydrofolate reductase in bacteria.[13]

-

Antiviral Activity: Pyrimidine derivatives are crucial in antiviral therapy, with notable examples like Zidovudine (AZT) used in the treatment of HIV.[3][14]

The versatility of pyrimidine-5-carbaldehyde allows for the synthesis of diverse molecular libraries, which can be screened for various biological targets, accelerating the drug discovery process.[1]

Caption: Role of pyrimidine derivatives in drug discovery.

Conclusion

Pyrimidine-5-carbaldehyde and its derivatives are exceptionally valuable compounds for researchers in organic synthesis and drug development. Their straightforward physical properties, well-defined spectroscopic signatures, and versatile chemical reactivity make them ideal starting materials for creating novel compounds. The proven track record of the pyrimidine scaffold in a wide array of successful therapeutics underscores the continued importance of these derivatives in the ongoing search for new and more effective treatments for a multitude of human diseases.

References

- 1. Page loading... [wap.guidechem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. juniperpublishers.com [juniperpublishers.com]

- 4. Pyrimidine-5-carboxaldehyde | C5H4N2O | CID 2761034 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. tsijournals.com [tsijournals.com]

- 7. researchgate.net [researchgate.net]

- 8. Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. bhu.ac.in [bhu.ac.in]

- 11. Knoevenagel Condensation Reactions of Cyano Malononitrile-Derivatives Under Microwave Radiation | Bentham Science [eurekaselect.com]

- 12. gsconlinepress.com [gsconlinepress.com]

- 13. tandfonline.com [tandfonline.com]

- 14. sciensage.info [sciensage.info]

- 15. Biological activities of synthetic pyrimidine derivatives [wisdomlib.org]

- 16. Diverse Biological Activity of Pyrimidine Derivatives: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. mdpi.com [mdpi.com]

- 19. researchgate.net [researchgate.net]

- 20. mdpi.com [mdpi.com]

- 21. Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Recent Development of Pyrimidine-Containing Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. Synthesis and antibacterial properties of pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on 4-(Methylamino)-2-(methylthio)pyrimidine-5-carbaldehyde: A Key Intermediate in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-(Methylamino)-2-(methylthio)pyrimidine-5-carbaldehyde, focusing on its significance as a chemical intermediate in the synthesis of biologically active molecules. While direct biological activity data for this specific compound is not extensively documented in publicly available literature, its structural features are paramount in the development of targeted therapeutics. This document will delve into its primary application, the broader context of pyrimidine derivatives in medicine, and the general workflows in which this compound is utilized.

Core Identity and Primary Role

This compound (CAS No. 185040-32-8) is a heterocyclic organic compound with the molecular formula C₇H₉N₃OS.[1][2] It is primarily recognized and utilized as a key intermediate in the synthesis of p38 kinase inhibitors.[1] P38 kinases are a class of mitogen-activated protein (MAP) kinases that are involved in cellular responses to stress and inflammation, making them attractive targets for drug development in a variety of diseases, including inflammatory disorders and cancer.

The pyrimidine core of this molecule serves as a versatile scaffold, allowing for the construction of more complex molecules with specific pharmacological activities. The presence of methylamino, methylthio, and carbaldehyde functional groups provides reactive sites for further chemical modifications, enabling medicinal chemists to build a library of derivatives for structure-activity relationship (SAR) studies.

Synthetic Utility in Drug Discovery

The principal application of this compound is as a building block in multi-step organic synthesis. Its aldehyde group is particularly useful for forming larger structures through reactions such as reductive amination, Wittig reactions, or condensation reactions.

Below is a generalized workflow illustrating how this intermediate might be used in the synthesis of a hypothetical p38 kinase inhibitor.

Caption: Synthetic workflow for a p38 kinase inhibitor.

The Broader Significance of Pyrimidine Derivatives in Medicine

The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and investigational agents. Its prevalence is due to its ability to mimic the structure of endogenous purines and pyrimidines, allowing it to interact with a wide range of biological targets.

Derivatives of pyrimidine have demonstrated a vast array of biological activities, including:

-

Anticancer: Pyrimidine-based compounds are well-established as anticancer agents, targeting enzymes such as EGFR and HER2.[3] They can also act as microtubule targeting agents.[4]

-

Anti-infective: The pyrimidine core is found in various antibacterial, antifungal, and antiviral drugs.[3]

-

Neurological Disorders: Certain pyrimidine derivatives have shown potential as sedative-hypnotic agents.[5]

-

Anti-inflammatory: As exemplified by the p38 kinase inhibitors synthesized from the title compound, pyrimidines play a role in modulating inflammatory pathways.

-

Other Therapeutic Areas: The versatility of the pyrimidine scaffold has led to its use in developing treatments for a wide range of conditions, including cardiovascular diseases and metabolic disorders.[3] A related class of compounds, 4-piperazino-5-methylthiopyrimidines, have been investigated for their antiemetic, tranquilizing, analgesic, and antiserotonin properties.[6]

The general process of leveraging a chemical intermediate like this compound in a drug discovery program is outlined in the diagram below.

References

- 1. scbt.com [scbt.com]

- 2. This compound [cymitquimica.com]

- 3. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structure based drug design and in vitro metabolism study: Discovery of N-(4-methylthiophenyl)-N,2-dimethyl-cyclopenta[d]pyrimidine as a potent microtubule targeting agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Design, synthesis and evaluation of pyrimidine derivatives as sedative-hypnotic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and pharmacological properties of 4-piperazino-5-methylthiopyrimidines. Selection of new antiemetic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

potential therapeutic targets of substituted pyrimidines

An In-Depth Technical Guide to the Potential Therapeutic Targets of Substituted Pyrimidines

Audience: Researchers, scientists, and drug development professionals.

Introduction

The pyrimidine nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of therapeutic agents. As a fundamental component of nucleic acids (cytosine, thymine, and uracil), its derivatives are uniquely positioned to interact with a multitude of biological systems.[1][2] The synthetic tractability of the pyrimidine scaffold allows for extensive structural modifications, enabling the fine-tuning of pharmacological properties to engage diverse therapeutic targets with high potency and selectivity.[3] This has led to the development of numerous FDA-approved drugs for a wide range of diseases, including cancer, infectious diseases, and cardiovascular conditions.[4][5]

This technical guide provides a comprehensive overview of the key therapeutic targets of substituted pyrimidines, presenting quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and workflows to support ongoing research and drug development efforts.

Kinase Inhibitors in Oncology

Protein kinases are critical regulators of cellular signaling pathways, and their aberrant activity is a hallmark of many cancers, making them prime therapeutic targets.[6][7] Pyrimidine-based scaffolds are prevalent in kinase inhibitor design, often acting as ATP-competitive inhibitors by forming key hydrogen bonds with the kinase hinge region.[1][7] Fused and substituted pyrimidines have been successfully developed to target various kinase families, including Aurora kinases, Polo-like kinases (PLKs), tyrosine kinases (e.g., EGFR, Src, AXL), and cyclin-dependent kinases (CDKs).[6][8][9]

Key Kinase Targets and Representative Inhibitors

Substituted pyrimidines have demonstrated potent inhibition against several kinases crucial for tumor cell proliferation, survival, and angiogenesis.

| Compound Class/Name | Target Kinase(s) | Potency (IC₅₀) | Reference |

| Alisertib (MLN8237) | Aurora A | 1.2 nM | [6] |

| Barasertib (AZD1152) | Aurora B | 0.37 nM | [6] |

| BI2536 | PLK1 | 0.83 nM | [6] |

| BI6727 (Volasertib) | PLK1 | 0.87 nM | [6] |

| Palbociclib | CDK4/6 | - | [8] |

| PD180970 | Bcr-Abl | 170 nM (in vivo p210Bcr-Abl phosphorylation) | [8] |

| Compound 11c | Aurora A | 0.5-4.0 µM (cytotoxicity) | [4] |

| Compound 11 | Aurora A | 0.74 nM | [10] |

| LL6 | IGF-1R, Src, AXL | - | [9] |

| Compound 13 | Aurora A | < 200 nM (proliferation) | [11] |

Signaling Pathway: Aurora A Kinase in Cell Cycle Regulation

Aurora A kinase is a key regulator of mitotic entry and spindle assembly. Its inhibition by pyrimidine derivatives can lead to cell cycle arrest and apoptosis in cancer cells.

Experimental Protocol: In Vitro Kinase Inhibition Assay (Luminescent)

This protocol outlines a common method to determine the half-maximal inhibitory concentration (IC₅₀) of a compound against a target kinase.

Objective: To quantify the potency of a substituted pyrimidine derivative as a kinase inhibitor.

Materials:

-

Recombinant human kinase (e.g., Aurora A)

-

Kinase substrate peptide

-

ATP (Adenosine triphosphate)

-

Kinase reaction buffer (e.g., Tris-HCl, MgCl₂, DTT)

-

Test compound (substituted pyrimidine) dissolved in DMSO

-

ADP-Glo™ Kinase Assay kit (Promega) or similar

-

384-well white assay plates

-

Plate reader with luminescence detection capabilities

Methodology:

-

Compound Plating: Prepare serial dilutions of the test compound in DMSO. Dispense a small volume (e.g., 50 nL) of each dilution into a 384-well plate. Include DMSO-only wells as a negative control (100% activity) and a known inhibitor or no-enzyme wells as a positive control (0% activity).

-

Kinase Reaction Preparation: Prepare a master mix containing the kinase reaction buffer, the target kinase, and the specific substrate peptide.

-

Initiation of Reaction: Dispense the kinase/substrate master mix into the wells of the assay plate containing the compound. Add ATP solution to each well to start the kinase reaction.

-

Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes). The enzyme will catalyze the transfer of phosphate from ATP to the substrate, producing ADP.

-

Termination and ADP Detection: Add ADP-Glo™ Reagent to all wells to terminate the kinase reaction and deplete the remaining ATP.

-

Luminescence Generation: Add Kinase Detection Reagent to the wells. This reagent contains enzymes that convert ADP to ATP, which then drives a luciferase/luciferin reaction, generating a luminescent signal proportional to the amount of ADP formed.

-

Data Acquisition: Incubate the plate as recommended by the kit manufacturer and then measure the luminescence signal using a plate reader.

-

Data Analysis: Convert luminescence readings to percent inhibition relative to controls. Plot percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic model to determine the IC₅₀ value.

Experimental Workflow Diagram

G-Protein Coupled Receptor (GPCR) Modulators

GPCRs represent the largest family of cell surface receptors and are targets for a significant portion of modern medicines. While traditional drugs target the highly conserved orthosteric site (where the endogenous ligand binds), substituted pyrimidines have emerged as allosteric modulators.[12][13] These compounds bind to a topographically distinct allosteric site, offering advantages like greater subtype selectivity and a ceiling effect that can improve safety.[13][14] They can act as positive allosteric modulators (PAMs), enhancing the effect of the endogenous agonist, or negative allosteric modulators (NAMs), reducing it.[15]

Key GPCR Targets

Thieno[2,3-d]pyrimidine and other pyrimidine scaffolds have been identified as novel allosteric modulators for several GPCRs, particularly those involved in neurological disorders.[14]

| Scaffold/Class | Target GPCR | Modality | Therapeutic Area | Reference |

| Thieno[2,3-d]pyrimidine | Dopamine D2 Receptor | NAM | Schizophrenia, Parkinson's | [14] |

| 5-(Phenylethynyl)pyrimidines | mGluR5 | PAM/NAM | CNS Disorders | [12] |

| 2-Sulfonyl pyrimidines | Secretin Receptor (SCTR) | PAM | - | [16] |

| 2-Mercapto pyrimidines | Secretin Receptor (SCTR) | PAM | - | [16] |

| 2-Amino pyrimidines | Secretin Receptor (SCTR) | PAM | - | [16] |

Mechanism: Orthosteric vs. Allosteric Modulation

Allosteric modulators fine-tune the receptor's response to its natural ligand, offering a more nuanced pharmacological effect compared to simple activation or blockade.

Ion Channel Blockers

Ion channels are pore-forming proteins that control the flow of ions across cell membranes, playing vital roles in physiological processes like nerve impulses and muscle contraction. Substituted pyrimidines have been investigated as modulators of various ion channels. Dihydropyrimidine derivatives, synthesized via the Biginelli reaction, are well-known as calcium channel blockers used in treating hypertension.[17][18][19] More recently, 2,4-diaminopyrimidines have been identified as novel blockers of the Anoctamin 1 (ANO1) calcium-activated chloride channel, a target amplified in several human cancers.[20][21]

Key Ion Channel Targets

| Compound Class | Target Ion Channel | Therapeutic Application | Reference |

| Dihydropyrimidines | L-type Calcium Channels | Antihypertensive | [17][18] |

| 2,4-Diaminopyrimidines | Anoctamin 1 (ANO1) | Anticancer | [20] |

Experimental Protocol: Whole-Cell Patch-Clamp Electrophysiology

This protocol is the gold standard for studying ion channel function and modulation by test compounds.

Objective: To measure the effect of a substituted pyrimidine on ANO1 channel currents.

Materials:

-

Cell line expressing the target ion channel (e.g., HEK293 cells transfected with ANO1).

-

Patch-clamp rig (microscope, micromanipulator, amplifier, digitizer).

-

Borosilicate glass capillaries for pulling micropipettes.

-

Intracellular solution (pipette solution, e.g., containing CsCl and CaCl₂).

-

Extracellular solution (bath solution, e.g., containing NaCl).

-

Test compound (e.g., ANO1 blocker Aa3) dissolved in extracellular solution.

-

Data acquisition and analysis software (e.g., pCLAMP).

Methodology:

-

Cell Preparation: Plate cells expressing ANO1 onto glass coverslips 24-48 hours before the experiment.

-

Pipette Preparation: Pull a glass capillary to a fine tip (resistance of 2-5 MΩ when filled with intracellular solution). Fire-polish the tip to ensure a smooth surface for sealing.

-

Giga-seal Formation: Under the microscope, carefully approach a single cell with the micropipette. Apply gentle suction to form a high-resistance (>1 GΩ) "giga-seal" between the pipette tip and the cell membrane.

-

Whole-Cell Configuration: Apply a brief pulse of stronger suction to rupture the patch of membrane under the pipette tip, achieving the whole-cell configuration. This allows electrical access to the entire cell.

-

Baseline Current Recording: Clamp the cell membrane at a holding potential (e.g., -60 mV). Apply a series of voltage steps (e.g., from -100 mV to +100 mV) to elicit ion channel currents and record the baseline activity.

-

Compound Application: Perfuse the bath with the extracellular solution containing the test pyrimidine compound.

-

Post-Compound Recording: After the compound has been applied, repeat the same voltage-step protocol to record currents in the presence of the inhibitor.

-

Washout: Perfuse the cell with the control extracellular solution to wash out the compound and record recovery, if any.

-

Data Analysis: Measure the peak current amplitude at each voltage step before, during, and after compound application. Calculate the percentage of current inhibition at each voltage to determine the compound's effect.

Antimicrobial and Antiviral Agents

The pyrimidine scaffold is present in numerous antimicrobial and antiviral drugs, owing to its structural similarity to nucleobases, allowing it to interfere with nucleic acid synthesis and other essential metabolic pathways in pathogens.[1][22] Derivatives have shown broad-spectrum activity against bacteria, fungi, and viruses, including HIV and Mycobacterium tuberculosis.[17][23][24]

Key Pathogen Targets and Compound Activity

| Compound Class | Target/Activity | Potency (MIC/EC₅₀) | Reference |

| Diarylpyrimidines (DAPYs) | HIV-1 Reverse Transcriptase (NNRTI) | - | [24] |

| Thieno[2,3-d]pyrimidines | Antibacterial, Antifungal | MIC = 32–128 µg/mL (Antifungal) | [17] |

| Pyrrolo[3,2-d]pyrimidines | Antibacterial | - | [25] |

| Pyrimidine Glycosides | Antiviral (HBV) | Moderate viral replication inhibition | [3] |

| Chromino[4,3-d]pyrimidin-5-ones | Antitubercular | MIC = 59-61% inhibition | [17] |

MIC: Minimum Inhibitory Concentration; NNRTI: Non-Nucleoside Reverse Transcriptase Inhibitor

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[25]

Objective: To determine the MIC of a substituted pyrimidine against a bacterial strain (e.g., Staphylococcus aureus).

Materials:

-

Test bacterial strain.

-

Appropriate liquid growth medium (e.g., Mueller-Hinton Broth).

-

Test compound dissolved in DMSO.

-

Sterile 96-well microtiter plates.

-

Bacterial inoculum standardized to a specific density (e.g., 5 x 10⁵ CFU/mL).

-

Incubator.

-

Microplate reader (optional).

Methodology:

-

Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of the test compound in the growth medium to achieve a range of concentrations.

-

Control Wells: Include a positive control well (medium + inoculum, no compound) to ensure bacterial growth and a negative control well (medium only) for sterility check.

-

Inoculation: Add a standardized bacterial inoculum to each well (except the negative control). The final volume in each well should be uniform (e.g., 100 µL).

-

Incubation: Cover the plate and incubate at the optimal temperature for the bacterium (e.g., 37°C) for 18-24 hours.

-

MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the well is clear). The growth in the positive control well should be clearly visible.

-

Quantitative Reading (Optional): Read the optical density (OD) of the wells at 600 nm using a microplate reader before and after incubation to quantify bacterial growth inhibition.

Experimental Workflow Diagram

Conclusion

The pyrimidine scaffold is a remarkably versatile and privileged structure in modern drug discovery. Its ability to be chemically modified allows for the precise targeting of a wide range of biological molecules, including kinases, GPCRs, ion channels, and essential pathogen enzymes.[1][4] The continued exploration of substituted pyrimidines, aided by structure-based design, high-throughput screening, and a deeper understanding of molecular mechanisms, will undoubtedly lead to the development of next-generation therapeutics with improved efficacy, selectivity, and safety profiles.

References

- 1. benchchem.com [benchchem.com]

- 2. healthinformaticsjournal.com [healthinformaticsjournal.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. arabjchem.org [arabjchem.org]

- 6. mdpi.com [mdpi.com]

- 7. Advances in pyrazolo[1,5- a ]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07556K [pubs.rsc.org]

- 8. Medicinal chemistry perspective of pyrido[2,3- d ]pyrimidines as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00056G [pubs.rsc.org]

- 9. Development of the phenylpyrazolo[3,4-d]pyrimidine-based, insulin-like growth factor receptor/Src/AXL-targeting small molecule kinase inhibitor [thno.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Opportunities and challenges in the discovery of allosteric modulators of GPCRs for treating CNS disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. Practical Strategies and Concepts in GPCR Allosteric Modulator Discovery: Recent Advances with Metabotropic Glutamate Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Discovery of small molecule positive allosteric modulators of the secretin receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties | MDPI [mdpi.com]

- 18. Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. BJOC - An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles [beilstein-journals.org]

- 20. Design of Anticancer 2,4-Diaminopyrimidines as Novel Anoctamin 1 (ANO1) Ion Channel Blockers [mdpi.com]

- 21. Nitrogen-Containing Heterocycles as Significant Molecular Scaffolds for Medicinal and Other Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Review on Antimicrobial Activity of Pyrimidine - ProQuest [proquest.com]

- 23. gsconlinepress.com [gsconlinepress.com]

- 24. Recent developments of pyrimidine appended HIV-1 non-nucleoside reverse transcriptase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Biological Evaluation of Pyrrolo [3, 2-d] pyrimidine Derivatives as Antibacterial Agents against Pathogenic Bacteria | Auctores [auctoresonline.org]

The Enduring Potency of Pyrimidine Scaffolds in Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine nucleus, a cornerstone of heterocyclic chemistry, continues to be a prolific scaffold in the discovery and development of novel therapeutic agents. Its inherent presence in the fundamental building blocks of life—the nucleobases uracil, thymine, and cytosine—foreshadowed its profound biological significance. This has spurred decades of research, revealing the remarkable versatility of the pyrimidine core in interacting with a wide array of biological targets. This technical guide provides an in-depth exploration of the role of pyrimidine scaffolds in medicinal chemistry, detailing their synthesis, biological activities, and the experimental methodologies crucial for their evaluation, with a focus on anticancer and antimicrobial applications.

A Privileged Scaffold in Drug Discovery

The unique physicochemical properties of the pyrimidine ring, a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 3, underpin its success in drug design. This arrangement allows for a fine-tuned balance of hydrogen bonding capabilities, acting as both donor and acceptor, which facilitates precise and robust interactions with biological macromolecules. The adaptability of the pyrimidine core, which allows for substitution at multiple positions, enables medicinal chemists to meticulously modulate steric, electronic, and pharmacokinetic properties to achieve desired therapeutic outcomes. Consequently, pyrimidine derivatives have demonstrated a vast spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral effects.

Quantitative Insights into Biological Activity

The potency of pyrimidine-based compounds is rigorously quantified through various in vitro assays. The half-maximal inhibitory concentration (IC50) for enzyme inhibition and anticancer activity, and the minimum inhibitory concentration (MIC) for antimicrobial efficacy are critical metrics for structure-activity relationship (SAR) studies.

Anticancer Activity of Pyrimidine Derivatives

A significant number of pyrimidine derivatives exhibit potent anticancer activity by targeting key proteins involved in cell proliferation and survival signaling pathways.

Table 1: In Vitro Anticancer Activity of Representative Pyrimidine Derivatives

| Compound Class | Derivative | Target Cancer Cell Line | IC50 (µM) | Reference |

| Pyrazolo[3,4-d]pyrimidine | Compound 12b | A549 (Lung Carcinoma) | 8.21 | [1] |

| HCT-116 (Colon Carcinoma) | 19.56 | [1] | ||

| Compound 10e | MCF-7 (Breast Adenocarcinoma) | 11 | [2] | |

| Compound 10d | MCF-7 (Breast Adenocarcinoma) | 12 | [2] | |

| Compound 15 | Various (NCI 60-cell panel) | 1.18 - 8.44 | [3] | |

| Compound 16 | Various (NCI 60-cell panel) | GI50 0.018 - 9.98 | [3][4] | |

| Oxazolo[5,4-d]pyrimidine | Compound 3a-j | HT29 (Colorectal Adenocarcinoma) | 58.44 - 224.32 |

Antimicrobial Activity of Pyrimidine Derivatives

The rise of antimicrobial resistance has fueled the search for new antibacterial and antifungal agents, with pyrimidine scaffolds emerging as a promising area of investigation.

Table 2: In Vitro Antimicrobial Activity of Representative Pyrimidine Derivatives

| Compound Class | Derivative | Target Microorganism | MIC (µg/mL) | Reference |

| Pyridopyrimidine | Compound 5b | S. aureus (Gram-positive) | 0.48 - 3.91 | [5][6] |

| Compound 5c | E. coli (Gram-negative) | 0.48 - 3.91 | [5][6] | |

| Compound 5f | P. aeruginosa (Gram-negative) | 0.48 - 3.91 | [5][6] | |

| Compound 6 | S. pyogenes (Gram-positive) | 0.48 - 3.91 | [5][6] | |

| Compound 7 | Various | 0.48 - 3.91 | [5][6] | |

| Compound 14a | Various | 0.48 - 3.91 | [5][6] | |

| Thienopyrimidine | Compound 6o | Various | 2 - 5 | [7] |

| 3-amino-4,6-diphenyl-3,4-dihydro-1H-pyrimidine-2-thione | Compound AY4 | E. coli, P. aeruginosa, K. pneumoniae | - | |

| Compound AY2 | E. coli, P. aeruginosa, K. pneumoniae | - |

Key Signaling Pathways Targeted by Pyrimidine Inhibitors

Pyrimidine-based drugs often exert their therapeutic effects by inhibiting specific signaling pathways that are dysregulated in disease. The Epidermal Growth Factor Receptor (EGFR) and Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) pathways are prominent examples.

The EGFR Signaling Pathway

The EGFR signaling cascade plays a pivotal role in regulating cell growth, proliferation, and differentiation.[8][9][10][11] Its aberrant activation is a hallmark of many cancers. Pyrimidine derivatives have been successfully developed as EGFR tyrosine kinase inhibitors (TKIs), blocking the downstream signaling cascade.

References

- 1. tandfonline.com [tandfonline.com]

- 2. Synthesis and Anticancer Activity of Some New Pyrazolo[3,4-d]pyrimidin-4-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 4. New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. "Design, Synthesis and Antibacterial Studies of Some New Pyridopyrimidi" by Vivek B. Panchabhai, Parag G. Ingole et al. [bfopcu.eg.net]

- 8. Simplified schematic version of the epidermal growth factor receptor (EGFR) signaling cascade [pfocr.wikipathways.org]

- 9. researchgate.net [researchgate.net]

- 10. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 11. creative-diagnostics.com [creative-diagnostics.com]

The Ascendancy of Pyrimidine Scaffolds in Oncology: A Technical Guide to Novel Anticancer Agents

For Researchers, Scientists, and Drug Development Professionals

The relentless pursuit of targeted and effective cancer therapies has led medicinal chemists to explore a vast chemical space. Among the privileged scaffolds in oncology drug discovery, the pyrimidine nucleus stands out for its remarkable versatility and profound biological activity.[1][2] This is attributed to its structural resemblance to the purine and pyrimidine bases of DNA and RNA, allowing for competitive inhibition of key enzymes involved in nucleic acid synthesis and cellular signaling.[1][2] This technical guide delves into the core aspects of the discovery and development of novel pyrimidine-based anticancer agents, offering a comprehensive overview of their synthesis, mechanism of action, and preclinical evaluation.

Core Synthetic Strategies and Characterization

The synthesis of novel pyrimidine derivatives often involves multicomponent reactions, leveraging the reactivity of precursors to build the heterocyclic core. A common and effective method is the Biginelli reaction or similar condensation reactions. For instance, the synthesis of certain pyrido[2,3-d]pyrimidine derivatives is achieved through the condensation of an α,β-unsaturated ketone with 4-amino-6-hydroxy-2-mercaptopyrimidine monohydrate in glacial acetic acid.[3]

Following synthesis, rigorous structural characterization is imperative. A combination of spectroscopic techniques is employed to confirm the identity and purity of the synthesized compounds. These typically include:

-

Infrared (IR) Spectroscopy: To identify characteristic functional groups such as C=O, C=N, and N-H bonds.[3]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR provide detailed information about the chemical environment of hydrogen and carbon atoms, respectively, confirming the overall structure.[3]

-

Mass Spectrometry (MS): To determine the molecular weight of the compound and confirm its elemental composition.[3]

-

Elemental Analysis: To determine the percentage composition of elements (C, H, N, S) in the compound.[3]

In Vitro Anticancer Activity: Data and Evaluation

The initial screening of novel pyrimidine derivatives involves assessing their cytotoxic and antiproliferative effects against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric used to quantify the potency of a compound. The following tables summarize the in vitro anticancer activity of selected novel pyrimidine-based agents from recent studies.

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| Compound 2d | A549 (Lung Carcinoma) | Strong cytotoxicity at 50 µM | [3] |

| Compound (5) | A549 (Lung Carcinoma) | 15.3 | [4] |

| Compound (6) | A549 (Lung Carcinoma) | 21.4 | [4] |

| Compound (5) | MCF-7 (Breast Adenocarcinoma) | 15.6 | [4] |

| Compound (6) | MCF-7 (Breast Adenocarcinoma) | 10.9 | [4] |

| Compound (11) | PC-3 (Prostate Cancer) | EGFRWT IC50 = 0.099 µM, EGFRT790M IC50 = 0.123 µM | [4] |

| Compound (19) | Colon Cancer Cell Lines | GI50 = 0.24 - 1.26 µM | [4] |

| Compound 3b | 60 Human Cancer Cell Lines | Showed very good antitumor properties at GI50 and TGI levels | [5] |

| Compound 131 | A549 (Lung Carcinoma) | 0.80 ± 0.09 | [6] |

| Compound 131 | HepG2 (Hepatocellular Carcinoma) | 0.11 ± 0.02 | [6] |

| Compound 131 | U937 (Lymphoma) | 0.07 ± 0.01 | [6] |

| Compound 131 | Y79 (Retinoblastoma) | 0.10 ± 0.02 | [6] |

| Compound 13f | A549 (Non-small cell lung cancer) | More potent than Sunitinib | [7] |

| Compound 13h | A549 (Non-small cell lung cancer) | More potent than Sunitinib | [7] |

| Compound 2a | Glioblastoma, Triple-negative breast cancer, Oral squamous cell carcinomas, Colon cancer | EC50 = 4 - 8 µM | [8] |

| SP2 | HT-29 (Colorectal Adenocarcinoma) | 4.07 | [9] |

| SP2 | COLO-205 (Colorectal Adenocarcinoma) | 4.98 | [9] |

Table 1: In Vitro Anticancer Activity of Novel Pyrimidine Derivatives.

Key Signaling Pathways Targeted by Pyrimidine-Based Inhibitors

Many pyrimidine-based anticancer agents exert their effects by inhibiting protein kinases, which are crucial regulators of cell signaling pathways that are often deregulated in cancer.[1][2] Key targets include Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Cyclin-Dependent Kinases (CDKs).

EGFR Signaling Pathway

The EGFR signaling pathway plays a critical role in cell proliferation, survival, and differentiation. Mutations and overexpression of EGFR are common in various cancers, making it a prime target for therapeutic intervention. Pyrimidine-based inhibitors can competitively bind to the ATP-binding site of the EGFR kinase domain, blocking downstream signaling.

Caption: EGFR signaling pathway and the inhibitory action of pyrimidine-based inhibitors.

VEGFR Signaling Pathway

Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis. VEGFRs are key mediators of this process. Pyrimidine-based inhibitors targeting VEGFR can block the signaling cascade that leads to endothelial cell proliferation and migration, thereby inhibiting tumor angiogenesis.

Caption: VEGFR signaling pathway and the inhibitory action of pyrimidine-based inhibitors.

Experimental Protocols

The following are detailed methodologies for key experiments commonly used in the evaluation of novel pyrimidine-based anticancer agents.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This colorimetric assay is a standard method for assessing the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.

Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by metabolically active cells, specifically by mitochondrial dehydrogenases, to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the pyrimidine-based compounds. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug). Incubate for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Caption: Experimental workflow for the MTT cell viability assay.

Western Blot Analysis for Protein Expression

Western blotting is used to detect specific proteins in a sample and can be used to assess the effect of a compound on the expression levels of target proteins in a signaling pathway.

Protocol:

-

Cell Lysis: Treat cells with the pyrimidine derivative, then lyse the cells to extract total protein.

-

Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest.

-

Secondary Antibody Incubation: Incubate the membrane with a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody.

-

Detection: Add a chemiluminescent substrate and detect the signal using an imaging system.

-

Analysis: Analyze the band intensities to quantify the relative protein expression levels.

Conclusion and Future Directions

The pyrimidine scaffold continues to be a highly fruitful starting point for the design and discovery of novel anticancer agents. The compounds highlighted in this guide demonstrate the potential of this chemical class to yield potent and selective inhibitors of key oncogenic pathways. Future research will likely focus on the development of dual-target inhibitors to overcome drug resistance, the exploration of novel pyrimidine-based scaffolds, and the use of structure-based drug design to improve potency and selectivity.[10] The integration of in silico screening, synthetic chemistry, and robust biological evaluation will be crucial in advancing these promising molecules from the laboratory to the clinic.

References

- 1. Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pyrimidine-based compounds as new promising protein kinase inhibitors for cancer treatment. [iris.uniroma1.it]

- 3. mdpi.com [mdpi.com]

- 4. ijrpr.com [ijrpr.com]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. rjptonline.org [rjptonline.org]

- 8. mdpi.com [mdpi.com]

- 9. Discovery of Novel Pyrimidine Based Small Molecule Inhibitors as VEGFR-2 Inhibitors: Design, Synthesis, and Anti-cancer Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023) - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Solubility Landscape of 4-(Methylamino)-2-(methylthio)pyrimidine-5-carbaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the solubility of the compound 4-(Methylamino)-2-(methylthio)pyrimidine-5-carbaldehyde, a key intermediate in the synthesis of various therapeutic agents, including p38 kinase inhibitors.[1] A thorough understanding of a compound's solubility is a cornerstone of successful drug discovery and development, influencing everything from reaction conditions in medicinal chemistry to bioavailability and formulation in later stages.

Despite a comprehensive review of available scientific literature and chemical databases, specific quantitative solubility data for this compound in common organic solvents is not publicly available. This guide, therefore, provides a robust framework for researchers to determine the solubility of this compound and related pyrimidine derivatives through standardized experimental protocols.

Data Presentation: A Framework for Your Findings

In the absence of published data, the following table is presented as a template for researchers to systematically record their experimentally determined solubility values for this compound. This structured approach ensures data consistency and facilitates straightforward comparison across different solvent systems and conditions.

| Organic Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Method of Determination | Observations |

| e.g., Methanol | e.g., 25 | e.g., HPLC | |||

| e.g., Ethanol | e.g., 25 | e.g., Gravimetric | |||

| e.g., Acetone | e.g., 25 | ||||

| e.g., Dichloromethane | e.g., 25 | ||||

| e.g., Toluene | e.g., 25 | ||||

| e.g., N,N-Dimethylformamide | e.g., 25 | ||||

| e.g., Dimethyl Sulfoxide | e.g., 25 |

Experimental Protocols for Solubility Determination

The following protocols outline standard methodologies for determining both thermodynamic and kinetic solubility, which are critical parameters in drug discovery. Pyrimidine derivatives, a class of compounds with wide-ranging biological activities, often require careful solubility assessment.[2][3]

Thermodynamic Solubility Determination (Shake-Flask Method)

This method determines the equilibrium solubility of a compound, representing the true solubility under given conditions.

Materials:

-

This compound (solid)

-

Selected organic solvents (high purity)

-

Vials with screw caps

-

Orbital shaker or rotator with temperature control

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer

Procedure:

-

Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the desired organic solvent. The presence of undissolved solid at the end of the experiment is crucial.

-

Equilibration: Seal the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25 °C). Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) to ensure the solution is saturated.

-

Sample Collection and Filtration: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle. Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a syringe filter to remove all undissolved particles.

-

Quantification:

-

Prepare a series of standard solutions of the compound with known concentrations in the same solvent.

-

Dilute the filtered saturated solution with the solvent to a concentration that falls within the range of the standard curve.

-

Analyze the standard solutions and the diluted sample by HPLC or UV-Vis spectrophotometry to determine the concentration of the compound in the saturated solution.

-

-

Calculation: Calculate the solubility in mg/mL or mol/L based on the determined concentration and the dilution factor.

Kinetic Solubility Determination (High-Throughput Method)

This method measures the concentration of a compound that remains in solution after being rapidly precipitated from a high-concentration stock solution (typically in DMSO). It is often used in early drug discovery for rapid screening.

Materials:

-

A high-concentration stock solution of this compound (e.g., 10 mM in DMSO)

-

Aqueous buffer or organic solvent of interest

-

96-well microplates

-

Automated liquid handler (optional)

-

Plate reader with turbidity or nephelometry measurement capabilities, or an HPLC system for quantification.

Procedure:

-

Plate Preparation: Dispense the aqueous buffer or organic solvent into the wells of a microplate.

-

Compound Addition: Add a small volume of the concentrated DMSO stock solution to the wells to achieve the desired final concentration. This rapid addition induces precipitation of the compound if its solubility is exceeded.

-

Incubation: Cover the plate and allow it to incubate at a controlled temperature (e.g., room temperature) for a set period (e.g., 1-2 hours) with gentle shaking.

-

Measurement: Measure the turbidity or nephelometry of each well using a plate reader. The concentration at which a significant increase in turbidity is observed is the kinetic solubility. Alternatively, the plate can be centrifuged, and the supernatant analyzed by HPLC to quantify the amount of compound remaining in solution.

Visualizing the Workflow

The following diagram illustrates a logical workflow for assessing the solubility of a novel pyrimidine derivative like this compound.

Caption: Workflow for Determining the Solubility of Pyrimidine Derivatives.

This comprehensive approach, combining systematic data recording, detailed experimental protocols, and a clear workflow, will empower researchers to thoroughly characterize the solubility profile of this compound and other novel compounds, thereby facilitating informed decisions in the drug development pipeline.

References